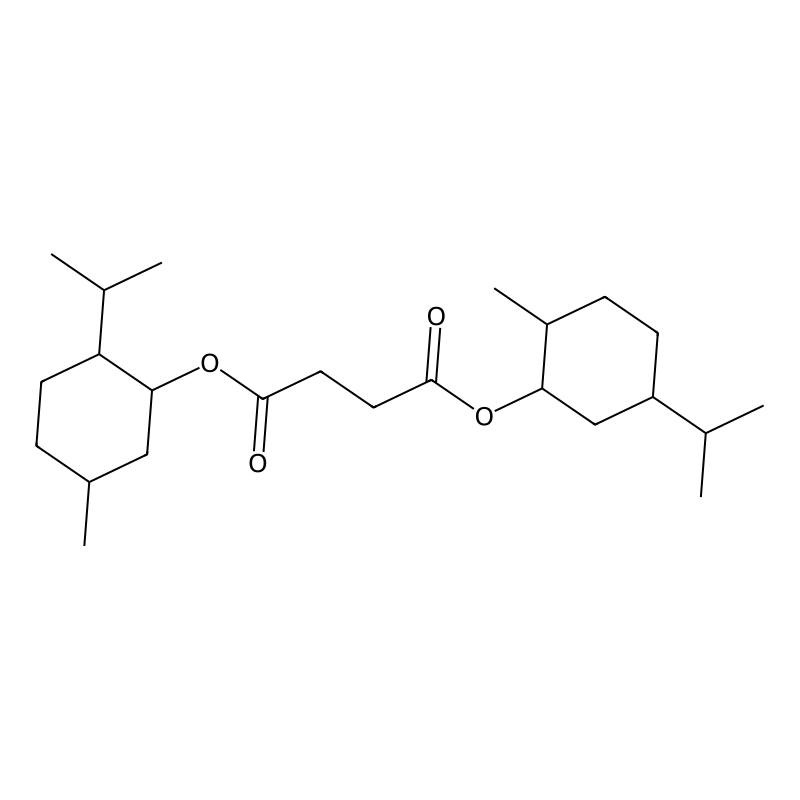

(1R)-(-)-Dimenthyl succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Polybutylene succinate (PBS) has received significant interest in the development of biodegradable and biocompatible materials for biomedical applications .

- PBS possesses excellent properties such as biocompatibility, easy processability, biodegradability, non-toxicity, and good mechanical properties, which makes it a suitable candidate to replace non-biodegradable synthetic polymers .

- PBS-based materials are used in the design of medical devices, drug delivery systems, and tissue engineering .

- Silicone surfactants have garnered significant research attention due to their superior properties, such as wettability, ductility, and permeability .

- Small-molecular silicone surfactants with simple molecular structures outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .

- These surfactants have demonstrated enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .

Biomedical Applications of Polybutylene Succinate (PBS)

Applications of Silicone Surfactants

- Polybutylene succinate (PBS) has received significant interest in the development of biodegradable and biocompatible materials for biomedical applications .

- PBS possesses excellent properties such as biocompatibility, easy processability, biodegradability, non-toxicity, and good mechanical properties, which makes it a suitable candidate to replace non-biodegradable synthetic polymers .

- PBS-based materials are used in the design of medical devices, drug delivery systems, and tissue engineering .

- Silicone surfactants have garnered significant research attention due to their superior properties, such as wettability, ductility, and permeability .

- Small-molecular silicone surfactants with simple molecular structures outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .

- These surfactants have demonstrated enormous potential in agricultural synergism, drug delivery, mineral flotation, enhanced oil recovery, separation, and extraction, and foam fire-fighting .

- Silica-based nanoparticles have a wide range of applications in various fields .

- They are used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- The surface modification step is crucial in determining the various properties of the silica surface .

Biomedical Applications of Polybutylene Succinate (PBS)

Applications of Silicone Surfactants

Applications of Silica-Based Nanoparticles

Dimethyl succinate, also known as (1R)-(-)-dimethyl succinate, is an organic compound with the molecular formula and a molecular weight of 146.14 g/mol. It appears as a colorless liquid and is classified as a diester of succinic acid. This compound is soluble in water and various organic solvents, including acetone and ethanol. Its boiling point is approximately 196 °C, and it has a specific gravity of about 1.12, indicating it is denser than water .

Dimethyl succinate exhibits several biological activities:

- Antimicrobial Properties: Studies suggest that dimethyl succinate has antimicrobial effects against various bacteria and fungi, making it a candidate for use in pharmaceuticals and preservatives.

- Metabolic Pathways: It is involved in metabolic pathways as a potential intermediate in the synthesis of more complex molecules .

Several methods exist for synthesizing dimethyl succinate:

- Esterification of Succinic Acid: This involves reacting succinic acid with methanol in the presence of an acid catalyst.

- One-Pot Synthesis from D-Fructose: Recent studies have demonstrated the synthesis of dimethyl succinate from d-fructose using Amberlyst-70 as a catalyst, achieving significant yields .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates during the esterification process has shown promise in increasing efficiency .

- Catalytic Processes: Various catalysts such as zinc oxide and gold nanoparticles have been employed to facilitate the esterification reaction under mild conditions .

Research on interaction studies involving dimethyl succinate has focused on its reactivity with other chemicals:

- Reactivity with Hydroxyl Radicals: In atmospheric chemistry, dimethyl succinate can degrade through reactions with hydroxyl radicals, which are produced photochemically. The half-life for this reaction indicates its persistence in the environment .

- Biochemical Interactions: Studies have explored its interactions within biological systems, particularly focusing on its metabolic pathways and potential effects on cellular processes.

Dimethyl succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl malonate | C6H10O4 | Similar structure but contains a malonate group |

| Diethyl succinate | C8H14O4 | Ethyl groups instead of methyl; different solubility properties |

| Methyl succinate | C5H10O4 | One less carbon; simpler structure |

| Butyl succinate | C8H14O4 | Longer alkyl chain; affects volatility |

Dimethyl succinate is unique due to its specific balance of hydrophilicity and lipophilicity, making it versatile for both industrial and biological applications.

Generation and Stabilization of Succinate Dianions

The vicinal dianion of (1R)-(-)-dimenthyl succinate is generated via deprotonation using strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures (–78°C) [1] [4]. The two menthyl ester groups play a dual role: sterically shielding the dianion and electronically stabilizing it through inductive effects. Theoretical studies on analogous succinate dianions reveal that charge delocalization into the ester carbonyl groups reduces Coulombic repulsion between the two negative charges, thereby enhancing stability [2]. Gas-phase analyses of dicarboxylate dianions further demonstrate that systems with extended π-conjugation, such as acetylene dicarboxylate, exhibit greater adiabatic stability compared to succinate derivatives, though the latter remain viable in solution due to solvation effects [2] [5].

In (1R)-(-)-dimenthyl succinate, the bulky (–)-menthyl substituents enforce a rigid conformation that minimizes intramolecular charge repulsion. Nuclear magnetic resonance (NMR) studies of related dianions show restricted rotation around the central C–C bond, favoring a planar geometry that maximizes orbital overlap between the carboxylate groups and the central carbon framework [1]. This conformational control is critical for subsequent electrophilic trapping, as it preorganizes the dianion for regioselective reactions.

Electrophilic Trapping with Carbonyl Compounds

Reactions of the (1R)-(-)-dimenthyl succinate dianion with carbonyl electrophiles proceed via a stepwise mechanism. For ketones such as acetone or cyclopentanone, nucleophilic attack occurs at the less hindered carbonyl carbon, yielding γ-keto esters after aqueous workup [1] [4]. For example, trapping with benzophenone produces a γ-keto ester in 78% yield, though diastereoselectivity remains low (dr 1.2:1). Aldehydes, however, exhibit distinct behavior: in the presence of zinc chloride (ZnCl₂), the dianion preferentially forms anti-aldol adducts due to Lewis acid-mediated chelation control [1] [4].

A comparative analysis of electrophiles reveals the following trends:

| Electrophile Class | Yield (%) | Diastereoselectivity (dr) | Key Factor |

|---|---|---|---|

| Symmetrical ketones | 70–85 | 1.1:1–1.3:1 | Steric hindrance |

| Aromatic aldehydes | 65–75 | 3:1 (anti:syn) | ZnCl₂ chelation |

| Aliphatic aldehydes | 60–70 | 2.5:1 (anti:syn) | Steric bulk of aldehyde |

The anti-selectivity with aldehydes arises from a Zimmerman-Traxler-type transition state, where ZnCl₂ coordinates to both the dianion and aldehyde, orienting the electrophile to favor attack from the less hindered face [1]. This contrasts with ketone reactions, where the absence of chelation leads to minimal stereochemical control.

Stereochemical Outcomes in Paraconic Ester Formation

Cyclization of the aldol adducts into paraconic esters proceeds via intramolecular lactonization. Anti-aldol adducts derived from aromatic aldehydes (e.g., benzaldehyde) predominantly form cis-paraconic esters with moderate diastereoselectivity (dr 3:1) [1] [4]. The cis preference is attributed to the menthyl groups’ steric bulk, which disfavors transannular interactions during ring closure. For instance, the reaction with 4-nitrobenzaldehyde yields cis-paraconic ester in 68% yield (dr 3.2:1), while the trans isomer is undetectable by chromatographic analysis.

Density functional theory (DFT) calculations on model systems indicate that the transition state for lactonization adopts a half-chair conformation, with the menthyl groups occupying pseudo-equatorial positions to minimize 1,3-diaxial strain [4]. This steric guidance overrides electronic effects that might otherwise favor trans products. However, the overall diastereoselectivity remains limited due to competing pathways involving flexible intermediates post-aldol addition.

XLogP3

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5